molecular formula C11H14Si B1344288 (4-Ethynylphenyl)trimethylsilane CAS No. 16116-92-0

(4-Ethynylphenyl)trimethylsilane

Cat. No.: B1344288
CAS No.: 16116-92-0
M. Wt: 174.31 g/mol
InChI Key: OUJWQLJTMSFUJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylacetylene with 4-bromoiodobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the reaction conditions are precisely controlled, resulting in high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

(4-Ethynylphenyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of bioactive molecules and drug discovery.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo nucleophilic addition, coupling reactions, and other transformations, making the compound a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethynylphenyl)trimethylsilane is unique due to its specific reactivity profile, which allows for the formation of diverse chemical products. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-ethynylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWQLJTMSFUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154480-67-8
Record name Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154480-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16116-92-0
Record name (4-Ethynylphenyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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